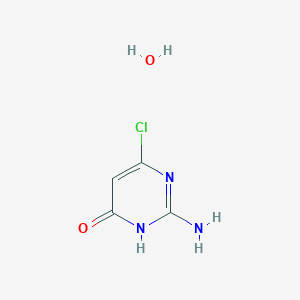
(2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid
Descripción general
Descripción
“(2Z)-3-(5-Hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid” is a chemical compound with the molecular formula C5H5N3O3 . It has a molecular weight of 155.11 .
Molecular Structure Analysis
The molecular structure of “(2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid” consists of a 1,2,4-triazole ring attached to an acrylic acid moiety . The presence of the hydroxy group on the triazole ring may influence its reactivity and interactions with other molecules.Aplicaciones Científicas De Investigación
1. Polymer Modification and Medical Applications
- Functional Modification of Polymers : A study by Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including some related to the 1,2,4-triazole structure. These modifications showed enhanced thermal stability and promising biological activities, indicating potential for medical applications.
2. Corrosion Inhibition
- Corrosion Inhibition of Mild Steel : Baskar et al. (2014) conducted research on photo-cross-linkable polymers, including a derivative similar to (2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid. This study, detailed in Progress in Organic Coatings, found that these polymers acted as effective corrosion inhibitors for mild steel in hydrochloric acid, suggesting their application in industrial corrosion protection.
3. Antimicrobial and Biocide Properties
- Biocide Polymers : Hartmann, Bauer, and Wermann (1985) synthesized polymeric herbicides by reacting poly(acrylic acid)s with 1,2,4-triazole derivatives, exhibiting potential as biocide polymers. The study, published in Polymer Bulletin, highlighted the herbicidal and fungicidal potential of these compounds.
4. Photovoltaic Applications
- Organic Sensitizers for Solar Cells : Kim et al. (2006) engineered organic sensitizers with structures similar to (2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid for solar cell applications. As detailed in their study in the Journal of the American Chemical Society, these sensitizers showed high efficiency in converting sunlight to electricity, indicating their utility in renewable energy technologies.
Direcciones Futuras
The future directions for research on “(2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by triazole derivatives, there is potential for the development of new pharmaceuticals and other applications .
Propiedades
IUPAC Name |
(Z)-3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c9-4(10)2-1-3-6-5(11)8-7-3/h1-2H,(H,9,10)(H2,6,7,8,11)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHXGAAKITUNCJ-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C1=NNC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)O)\C1=NNC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1418113.png)
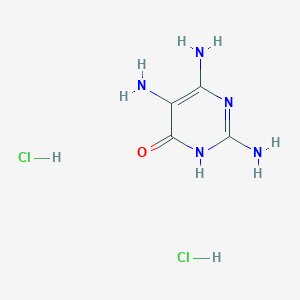

![ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate](/img/structure/B1418117.png)
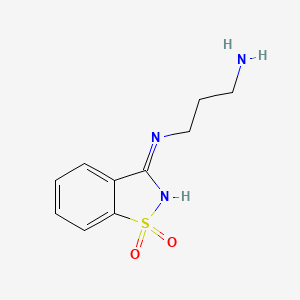
![4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one](/img/structure/B1418119.png)
![(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-ylamino)-acetic acid](/img/structure/B1418120.png)
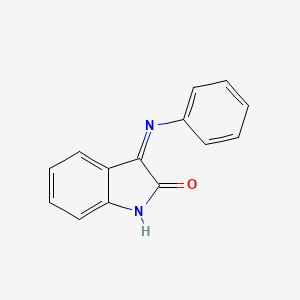
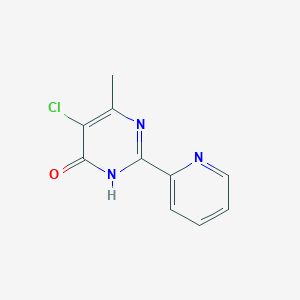
![ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1418129.png)
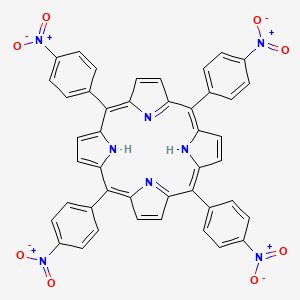
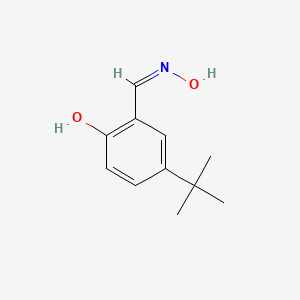
![8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418135.png)
